molecular formula C9H7N3OS B1202675 2,4-Dihydro-1h-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one CAS No. 98827-47-5

2,4-Dihydro-1h-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one

Cat. No. B1202675
CAS RN: 98827-47-5
M. Wt: 205.24 g/mol
InChI Key: DEHMKMLLYRNHIJ-UHFFFAOYSA-N
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Description

“2,4-Dihydro-1h-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one” is a unique heterocyclic compound. It belongs to the family of 1,2,4-triazole-containing scaffolds, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . These compounds are extensively observed in nature and metabolic systems which are vital for living creatures .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has attracted remarkable attention due to its widespread potential pharmaceutical activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, when a reaction is carried out in reflux condition or microwave irradiation, the condensation of similar precursors provides 7-aryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acids .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole-containing scaffolds is unique and facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing scaffolds are diverse and complex. For instance, 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole-containing scaffolds are unique. They exhibit excellent electron-transport and hole-blocking properties, making them promising organic materials in material science applications .

Mechanism of Action

The mechanism of action of 1,2,4-triazole-containing scaffolds is largely dependent on their unique structure and properties. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

properties

IUPAC Name

2,4-dihydro-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS/c13-9-11-10-8-5-14-7-4-2-1-3-6(7)12(8)9/h1-4H,5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHMKMLLYRNHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NNC(=O)N2C3=CC=CC=C3S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80243832
Record name Idph-791
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydro-1h-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one

CAS RN

98827-47-5
Record name 2,4-Dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98827-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name IDPH-791
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098827475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idph-791
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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